(2S)-2-Methyl-1,4-diazepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S)-2-methyl-1,4-diazepane |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
KMRLPKVQSAHVSQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNCCCN1 |
Canonical SMILES |
CC1CNCCCN1 |
Origin of Product |
United States |
Stereoselective Synthesis and Advanced Methodologies for 2s 2 Methyl 1,4 Diazepane
Asymmetric Synthetic Approaches
Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by establishing the desired stereochemistry during the reaction sequence. Methodologies for (2S)-2-Methyl-1,4-diazepane leverage chiral pool starting materials, catalytic enantioselective reactions, and dynamic kinetic resolution.
Chiral Pool-Based Syntheses
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of this compound, amino acids such as (S)-alanine are ideal precursors, embedding the desired stereocenter from the outset.
In a typical approach, (S)-alanine is elaborated through a series of reactions to build the diazepane backbone. For instance, a synthesis of 1,2,4-trisubstituted 1,4-diazepanes has been achieved starting from enantiomerically pure amino acids. nih.gov This strategy involves attaching the amino acid to a solid support via reductive amination, followed by a sequence of reactions on the solid phase. nih.gov A key step in forming the seven-membered ring in solution-phase synthesis is often an intramolecular coupling of a suitably functionalized amino acid derivative. nih.gov This method ensures that the stereochemistry at the C2 position, originating from the natural amino acid, is preserved throughout the synthetic sequence, providing reliable access to the (S)-enantiomer.
Catalytic Enantioselective Routes
Catalytic methods offer an efficient and atom-economical alternative to stoichiometric chiral reagents, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. Imine reductases (IREDs) have been successfully employed for the synthesis of chiral 1,4-diazepanes through intramolecular asymmetric reductive amination. researchgate.netkisti.re.kr This process involves the enzymatic reduction of a cyclic imine precursor, where the enzyme's chiral active site dictates the stereochemical outcome.
Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a target diazepane with high enantioselectivity. researchgate.net For example, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been used to synthesize different substituted 1,4-diazepanes with high enantiomeric excess (ee), often ranging from 93% to over 99%. researchgate.net Protein engineering has also been used to improve the catalytic efficiency of these enzymes. For instance, a double mutant of IR1 (Y194F/D232H) exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.net This biocatalytic approach represents a green and highly effective method for constructing chiral 1,4-diazepanes. researchgate.net
| Enzyme | Origin | Selectivity | Enantiomeric Excess (ee) | Reference |
| IR1 | Leishmania major | (R)-selective | High | researchgate.net |
| IR25 | Micromonospora echinaurantiaca | (S)-selective | 93 - >99% | researchgate.net |
| Y194F/D232H | Mutant of IR1 | (R)-selective | High | researchgate.net |
| CfIRED | Cystobacter ferrugineusool | Stereocomplementary | High | researchgate.net |
Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral metal complexes, typically featuring rhodium, ruthenium, iridium, or copper, can catalyze a variety of transformations with high enantiocontrol. nih.govrsc.org For the synthesis of chiral nitrogen-containing heterocycles, metal-catalyzed asymmetric hydrogenation and reductive cyclization are particularly relevant. rsc.orgnih.gov
For example, rhodium complexes with bisphosphine ligands have been used for the asymmetric hydrogenation of unsaturated morpholines, achieving excellent enantioselectivities (up to 99% ee). nih.govrsc.org Similar strategies can be envisioned for the synthesis of this compound from a corresponding unsaturated diazepine (B8756704) precursor. Copper-catalyzed asymmetric intramolecular reductive cyclization of imines is another powerful method for creating chiral seven-membered rings with high diastereo- and enantioselectivity. rsc.org The choice of metal and chiral ligand is critical for achieving high stereoselectivity, with the ligand creating a chiral environment around the metal center that differentiates between the two prochiral faces of the substrate.
| Metal/Catalyst System | Reaction Type | Application | Stereoselectivity | Reference |
| [Ir(cod)Cl]₂/BIDIME-dimer | Asymmetric Hydrogenation | 1,4-Benzodioxanes | Up to 99:1 er | nih.gov |
| Rhodium-Bisphosphine | Asymmetric Hydrogenation | Morpholines | Up to 99% ee | nih.gov |
| Copper(I)/Ph-BPE | Reductive Cyclization | Dibenzo[b,d]azepines | >20:1 dr, up to 99% ee | rsc.org |
| Platinum-Catalyst | Cycloisomerization | Azepine-Fused Ferrocenes | High | elsevierpure.com |
Dynamic Kinetic Resolution and Asymmetric Hydrogenation Strategies
Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a fast and reversible racemization of the starting material with a highly selective, irreversible kinetic resolution step. princeton.edu The rapid interconversion between enantiomers ensures that the substrate pool for the desired enantiomer is constantly replenished, allowing the reaction to proceed to full conversion. mdpi.com
This approach is often paired with metal-catalyzed asymmetric hydrogenation. In a hypothetical DKR of a racemic precursor to 2-methyl-1,4-diazepane, a catalyst (e.g., a chiral ruthenium complex) would facilitate both the racemization of the starting material and the enantioselective hydrogenation of one enantiomer over the other. princeton.edu The success of DKR depends on the relative rates of racemization and reaction; ideally, the rate of racemization should be significantly faster than the rate of reaction of the slower-reacting enantiomer. princeton.edu Imine reductases have also been utilized in DKR processes for the asymmetric reductive amination of racemic ketones, demonstrating the versatility of this strategy across both biocatalysis and metal catalysis. nih.gov
Novel Ring-Closing Reaction Tactics
The formation of the seven-membered diazepane ring is a key challenge in the synthesis of this compound. While traditional methods exist, novel tactics offer improved efficiency and milder conditions.
One of the most prominent modern methods is intramolecular reductive amination. This reaction involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to an amine). The initial condensation forms a cyclic iminium ion, which is then reduced in situ to yield the diazepane ring. doi.org This tactic was employed in the synthesis of Suvorexant intermediates, where a linear intermediate is cyclized via a transfer hydrogenation using a ruthenium catalyst to form the enantiomerically pure diazepane ring. google.com
Ring-closing metathesis (RCM) is another powerful strategy for the formation of cyclic structures, including seven-membered rings. nih.govdrughunter.com This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene precursor. The catalyst facilitates the formation of a new double bond within the ring, releasing a small olefin (like ethylene) as a byproduct. The resulting unsaturated diazepine can then be hydrogenated to afford the saturated this compound. RCM is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions.
Other novel strategies include intramolecular C-N bond coupling reactions and ring-opening/cyclization cascades. For instance, azetidine-fused 1,4-diazepine derivatives have been synthesized and subsequently used as platforms for preparing functionalized 1,4-benzodiazepines through the opening of the azetidine (B1206935) ring. mdpi.com Such innovative approaches continue to expand the toolkit available for the efficient construction of complex heterocyclic scaffolds.
Intramolecular Fukuyama-Mitsunobu Cyclizations
A robust and practical method for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key precursor to this compound, involves an intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net This strategy commences with commercially available (S)-2-aminopropan-1-ol. The synthesis constructs the chiral 1,4-diazepane ring through the cyclization of a nosyl-protected diamino alcohol intermediate. researchgate.net The Mitsunobu reaction, known for its mild conditions and high functional group tolerance, facilitates the conversion of primary or secondary alcohols into various functionalities, including amines, through a dehydrative coupling process. researchgate.net This particular application showcases the power of the intramolecular variant to forge the seven-membered diazepane ring with high fidelity. researchgate.net
| Starting Material | Key Reaction | Product | Significance |
| (S)-2-aminopropan-1-ol | Intramolecular Fukuyama-Mitsunobu Cyclization | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Enables multikilogram production of a key intermediate for Rho-kinase inhibitors. researchgate.net |
Palladium-Catalyzed C-N Coupling Methodologies
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of arylamines. nih.govresearchgate.net These methods have been successfully applied to the synthesis of various nitrogen-containing heterocycles, including benzodiazepine (B76468) scaffolds which share a similar seven-membered ring system with 1,4-diazepanes. bohrium.commdpi.com The versatility of these reactions allows for the coupling of a wide range of aryl halides and pseudohalides with amines, often under mild conditions with high yields. nih.govrsc.org The development of sophisticated ligands and precatalyst systems has further expanded the scope and reliability of these transformations. nih.gov While direct examples for the synthesis of this compound are not explicitly detailed in the provided search results, the general applicability of these methods to construct C-N bonds in related heterocyclic systems suggests their potential utility in synthetic routes toward this target. For instance, intramolecular C-N coupling has been effectively used to synthesize azetidine-fused 1,4-diazepine derivatives. mdpi.comnih.gov
| Catalyst System | Reaction Type | Application in Heterocycle Synthesis | Key Advantages |
| Palladium with specialized ligands | Buchwald-Hartwig Amination | Synthesis of benzodiazepines and other N-heterocycles. bohrium.commdpi.com | High generality, mild reaction conditions, and functional group tolerance. nih.gov |
| Copper(I) iodide/N,N-dimethylglycine | Intramolecular C-N cross-coupling | Synthesis of azetidine-fused 1,4-diazepines. mdpi.comnih.gov | Mild conditions for the formation of fused ring systems. |
Cascade Cyclization and Radical Addition Protocols
Radical cascade reactions offer an efficient pathway for the construction of complex molecular architectures from simple precursors in a single step. nih.gov These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators or electrochemical oxidation. nih.govrsc.org Recent advancements have demonstrated the utility of radical cascade silylation/cyclization of 1,7-dienes to access silyl-substituted benzo[b]azepin-2-ones, highlighting the potential of radical cyclizations for forming seven-membered rings. rsc.org Furthermore, electrochemical oxidative radical cascade cyclization of dienes and diselenides has been developed for the synthesis of seleno-benzazepines. nih.gov Mechanistic studies suggest that these transformations proceed through a radical pathway, involving the formation of key radical intermediates that drive the cyclization process. nih.gov Although a direct application to this compound is not specified, the principles of these cascade reactions could be adapted for its synthesis.
Cyclocondensation of Ketimine Intermediates
An efficient and improved procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes. nih.gov This method often utilizes catalysts such as Keggin-type heteropolyacids to promote the cyclocondensation. nih.gov The reaction generally provides high yields and requires short reaction times for a variety of substituted derivatives. nih.gov This approach demonstrates the utility of building the diazepine ring through the formation of imine or ketimine intermediates followed by cyclization.
Multicomponent Reaction Expedients for this compound Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. researchgate.netnih.gov These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. nih.govsemanticscholar.org The Ugi four-component reaction (Ugi-4CR), for example, has been employed in the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This strategy often involves an initial MCR to assemble a linear precursor, which then undergoes a subsequent deprotection and cyclization step to form the desired heterocyclic ring. nih.gov While a direct MCR for this compound is not detailed, the principles of MCRs offer a promising avenue for the expedient synthesis of its derivatives.
Synthesis via N-Propargylamines
N-propargylamines are versatile building blocks in organic synthesis and have been extensively used as precursors for a variety of nitrogen-containing heterocycles, including 1,4-diazepanes. researchgate.netrsc.org The synthesis of 1,4-diazepane cores from N-propargylamines has seen significant growth due to high atom economy and shorter synthetic routes. researchgate.net Various catalytic systems, often involving metals like copper, have been developed for the multicomponent coupling of aldehydes, amines, and alkynes to generate propargylamines. rsc.org These propargylamines can then undergo further transformations to yield the desired diazepane ring system.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization is a crucial strategy in medicinal chemistry for the rapid generation of analogs from a common core structure. For the 1,4-diazepane scaffold, various reactions can be employed to introduce molecular diversity. For instance, the free secondary amine in the diazepine ring can be acylated or alkylated. The synthesis of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides was achieved by reacting intermediate amines with appropriately substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam arylations, can be used to install aryl groups on the nitrogen atoms of the diazepine ring. chemrxiv.org Ring-opening reactions of fused systems, such as azetidine-fused 1,4-diazepines, with various nucleophiles also provide a pathway to diverse functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.gov
Conformational and Stereochemical Investigations of 2s 2 Methyl 1,4 Diazepane Systems
Principles of Seven-Membered Nitrogen Heterocycle Conformations
Seven-membered nitrogen-containing heterocycles, such as the 1,4-diazepane ring, are core structures in numerous biologically active compounds. researchgate.netnih.gov Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are significantly more flexible and can exist in multiple low-energy conformations. The 1,4-diazepane ring, also known as homopiperazine, is characterized by a dynamic equilibrium between several forms, primarily chair, twist-chair, boat, and twist-boat conformations.
The conformational landscape of these rings is determined by a delicate balance of several factors:
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. Conformations that minimize this strain are favored.
Angle Strain: Deviation from ideal bond angles (e.g., ~109.5° for sp³ hybridized atoms). The ring puckers to alleviate this strain.
Transannular Strain: Non-bonded interactions (steric hindrance) between atoms across the ring.
For the 1,4-diazepane ring, the lowest energy conformations are typically members of the chair and twist-boat families. The parent, unsubstituted 1,4-diazepane has been found to exist in a pseudo-chair conformation in the solid state. mdpi.com The introduction of substituents, such as the methyl group in (2S)-2-Methyl-1,4-diazepane, influences this equilibrium. The substituent will preferentially occupy a position (axial vs. equatorial) that minimizes steric interactions with the rest of the ring, thereby stabilizing certain conformations over others. The presence of the two nitrogen atoms also introduces the possibility of nitrogen inversion, further increasing the number of accessible conformations.
Experimental Elucidation of Stereochemistry and Conformation
Determining the precise three-dimensional structure and stereochemistry of flexible molecules like this compound requires sophisticated experimental techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy provide complementary information about the molecule's structure in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For 1,4-diazepane systems, several NMR parameters provide critical structural insights:
Chemical Shifts: The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to their local electronic environment. Protons in axial versus equatorial positions on the ring will experience different shielding effects and thus have distinct chemical shifts.
Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, the relative orientation of protons on the ring can be determined, helping to define the ring's pucker.
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). This is particularly useful for identifying protons on the same face of the ring and for determining the orientation of substituents. For example, a strong NOE between the methyl group protons and specific ring protons would indicate their proximity and help establish the preferred conformation.
In cases of dynamic equilibrium, where the ring rapidly interconverts between conformations, variable-temperature NMR studies can be employed. By lowering the temperature, the rate of interconversion can be slowed, allowing for the "freezing out" and observation of individual conformers. kisti.re.kr Such studies on related N,N-disubstituted-1,4-diazepanes have been used to characterize the energetics of ring-inversion processes. nih.gov
X-ray Crystallographic Studies of Chiral 1,4-Diazepane Derivatives
These studies have confirmed that the 1,4-diazepane ring can adopt different conformations depending on the substitution pattern. For instance, the parent compound, homopiperazine (1,4-diazepane), was found to adopt a pseudo-chair conformation. mdpi.com In contrast, certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were shown to exist in a twist-boat conformation. nih.gov Another study on a 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one derivative revealed a clear chair conformation with the bulky phenyl substituents in equatorial orientations to minimize steric hindrance. nih.gov These findings highlight the conformational flexibility of the 1,4-diazepane scaffold and its sensitivity to substituent effects.
| Compound Derivative | Observed Ring Conformation | Reference |
|---|---|---|
| Homopiperazine (1,4-Diazepane) | Pseudo-chair | mdpi.com |
| N,N-disubstituted-1,4-diazepane orexin antagonist | Twist-boat | nih.gov |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | nih.gov |
Circular Dichroism (CD) Spectroscopy in Chiral Systems
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is exclusively sensitive to chiral molecules, making it ideal for studying stereochemical aspects of compounds like this compound. nsf.govchiralabsxl.com
The chirality in this compound arises from two sources:
Configurational Chirality: The fixed stereochemistry at the C2 carbon atom.
Conformational Chirality: The 1,4-diazepane ring itself can adopt a twisted, non-superimposable mirror-image conformation (e.g., a twist-boat), which is inherently chiral. researchgate.net
The resulting CD spectrum is a composite signal reflecting the contributions from both the fixed chiral center and the preferred chiral conformation of the seven-membered ring. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the three-dimensional structure of the molecule. researchgate.net Therefore, CD spectroscopy can be used to:
Confirm the absolute configuration of the chiral center by comparing the experimental spectrum to that of a known standard or to theoretical predictions. chiralabsxl.com
Monitor conformational changes in the diazepane ring induced by factors such as solvent, temperature, or binding to other molecules.
Provide information on the equilibrium between different chiral conformers.
Computational Conformational Analysis
Computational chemistry offers powerful tools to complement experimental data, providing a detailed picture of the conformational preferences and dynamics of flexible molecules. Methods like molecular mechanics and molecular dynamics can explore the potential energy surface of this compound to predict stable conformations and the energy barriers between them.
Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to model the behavior of molecules. ulisboa.pt
Molecular Mechanics (MM) calculations use a classical mechanical force field to estimate the potential energy of a molecule as a function of its geometry. acs.org By systematically changing bond lengths, angles, and dihedral angles, one can map the potential energy surface and identify the lowest energy conformations (global and local minima). For this compound, this would involve calculating the relative energies of various chair, boat, and twist-boat conformations with the methyl group in different positions to predict the most stable structure.
Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule over time. uregina.canih.gov This provides a dynamic picture of the molecule's movement, including conformational transitions. An MD simulation can reveal:
The preferred conformations of the molecule in a given environment (e.g., in a solvent like water).
The flexibility of the 1,4-diazepane ring and the timescales of conformational changes.
The free energy barriers for ring inversion and other conformational rearrangements.
Computational studies on related 1,4-diazepane and benzodiazepine (B76468) systems have successfully used these methods to rationalize experimentally observed conformations and to understand their interactions with biological targets. nih.govnih.gov For this compound, such simulations would be crucial for predicting the influence of the C2-methyl group on the conformational equilibrium of the diazepane ring.
| Simulation Step | Purpose | Typical Software/Method |
|---|---|---|
| System Setup | Define the molecule, select a force field (e.g., AMBER, CHARMM), and add solvent. | GROMACS, AMBER |
| Energy Minimization | Relax the initial structure to remove steric clashes and find a local energy minimum. | Steepest Descent, Conjugate Gradient |
| Equilibration | Gradually heat and pressurize the system to the desired temperature and pressure. | NVT (constant volume) then NPT (constant pressure) ensembles |
| Production Run | Simulate the system for an extended period (nanoseconds to microseconds) to collect data. | NPT ensemble |
| Analysis | Analyze the trajectory to identify stable conformations, calculate energies, and observe dynamic events. | Trajectory analysis tools |
Density Functional Theory (DFT) for Conformational Energetics
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the conformational landscape of cyclic systems, including 1,4-diazepane derivatives. DFT calculations allow for the accurate prediction of the geometries and relative stabilities of various possible conformers of the flexible seven-membered diazepane ring. For a molecule such as this compound, the ring can theoretically adopt several conformations, including chair, boat, twist-chair, and twist-boat forms.
Computational studies on analogous seven-membered heterocyclic systems provide insight into the likely energetic ordering for the 1,4-diazepane ring. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVDZ, are employed to perform geometry optimization for each potential conformer. researchgate.net These optimizations locate the energy minima on the potential energy surface corresponding to stable or metastable conformations. Subsequent frequency calculations confirm that these structures are true minima and provide zero-point vibrational energies (ZPVE) for greater accuracy.
Research on substituted 1,4-diazepanes and related heterocycles has shown that the ring typically favors a chair or twist-chair conformation as the global minimum, as these arrangements tend to minimize torsional and steric strain. nih.gov For instance, a DFT study on 1,2,7-thiadiazepane identified a twist-chair conformer as the most stable form. researchgate.net Similarly, X-ray crystallography and computational analysis of a disubstituted 1,4-diazepan-5-one confirmed a chair conformation in the solid state. nih.gov For this compound, the twist-chair and chair conformations are predicted to be the most stable. The relative energies of the conformers determine their population in equilibrium.
Table 1: Calculated Relative Energies for Postulated Conformers of a 1,4-Diazepane Ring System Note: This table presents representative data based on DFT calculations for analogous seven-membered heterocyclic systems. researchgate.net Energies are relative to the most stable conformer.
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair (TC) | 0.00 |
| Chair (C) | 0.5 - 1.5 |
| Twist-Boat (TB) | 2.0 - 4.0 |
| Boat (B) | 4.0 - 6.0 |
These computational models are crucial for understanding the conformational preferences that are otherwise difficult to determine experimentally for such flexible molecules. The accuracy of these predictions can be validated by comparing calculated results with experimental data from techniques like NMR spectroscopy, with studies on similar systems showing that DFT calculations can reproduce experimental energy barriers with high precision (within 1-2 kcal/mol). acs.org
Atropisomerism and Conformational Chirality in Diazepane Analogues
The seven-membered diazepine (B8756704) ring, being non-planar, gives rise to the phenomenon of conformational chirality, even in molecules lacking a traditional stereocenter. researchgate.net This is a form of atropisomerism, where hindered rotation around a single bond—in this case, the collective conformational inversion (ring flipping) of the entire ring system—results in distinct, non-superimposable, mirror-image conformers. researchgate.netnih.gov These conformational enantiomers are often designated as 'P' (plus) for right-handed helicity and 'M' (minus) for left-handed helicity.
In solution at room temperature, these atropisomers typically interconvert rapidly through a ring-flipping process. researchgate.netresearchgate.net This dynamic equilibrium means that a molecule like unsubstituted 1,4-diazepane exists as a racemic mixture of rapidly interconverting conformational enantiomers. researchgate.net The presence of this inherent chirality is a critical feature of diazepine-based systems, as biological macromolecules like receptors can exhibit stereoselectivity and preferentially bind to one conformational enantiomer over the other. researchgate.net
The energy barrier for this ring inversion process is a key parameter. For the closely related 1,4-benzodiazepine (B1214927) systems, this barrier has been calculated to be approximately 17.6 kcal/mol for diazepam. researchgate.net While this barrier is low enough to allow for rapid interconversion at ambient temperatures, it is significant enough to influence molecular recognition processes. The introduction of substituents on the diazepane ring can increase this barrier, potentially allowing for the separation of the individual atropisomers at low temperatures.
Influence of Stereocenter Configuration on Overall Molecular Geometry
Based on fundamental principles of stereochemistry and supported by structural studies of related substituted heterocycles, the substituent on a chiral center adjacent to a ring will preferentially occupy a position that minimizes steric interactions. nih.gov In the favored chair and twist-chair conformations of the 1,4-diazepane ring, there are pseudo-axial and pseudo-equatorial positions available for the methyl group. The C2-methyl group will strongly favor the pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions with atoms across the ring.
This preference introduces a bias in the conformational landscape. While the parent 1,4-diazepane ring exists as a 1:1 mixture of interconverting P and M atropisomers, the (2S) stereocenter in this compound will cause one set of conformations to be energetically favored over the other. For example, a chair conformation with an equatorial (2S)-methyl group will be lower in energy than a chair conformation that would force the same methyl group into an axial position. This energetic preference means that the molecule will spend more time in, and have a higher population of, specific three-dimensional arrangements. This ultimately results in an averaged molecular geometry that is distinctly influenced by the absolute configuration of the C2 stereocenter, a critical factor in its interaction with other chiral molecules, such as biological receptors.
The 2s 2 Methyl 1,4 Diazepane Scaffold in Advanced Chemical Design
Concept of Privileged Scaffolds in Medicinal Chemistry and Chemical Biology
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets with high affinity. These structures serve as versatile templates for the development of novel drugs across different therapeutic areas. The concept was first introduced to describe the benzodiazepine (B76468) scaffold, a structure that features a benzene (B151609) ring fused to a diazepine (B8756704) ring. nih.gov Diazepine-containing compounds, including 1,4-diazepines, are recognized as important structural motifs in medicinal chemistry due to their broad range of biological activities, such as anticonvulsant, anxiolytic, and sedative properties. researchgate.net
The utility of a privileged scaffold lies in its pre-validated "drug-like" properties and its capacity to present functional groups in a defined three-dimensional arrangement, facilitating specific interactions with biological macromolecules. nih.gov The 1,4-diazepane ring system, a core component of (2S)-2-Methyl-1,4-diazepane, is considered a privileged structure due to its conformational flexibility and the presence of two nitrogen atoms that can be readily functionalized to modulate physicochemical properties and biological activity. The inherent chirality of this compound adds another layer of sophistication, as stereoisomerism is a critical determinant of a drug's pharmacological and toxicological profile.
Rational Design of Conformationally Restricted this compound Derivatives
The conformational flexibility of the seven-membered diazepane ring, while advantageous in some contexts, can also be a drawback, leading to a loss of binding affinity and selectivity. To address this, medicinal chemists often employ a strategy of conformational constraint, where the flexible scaffold is rigidified to lock it into a bioactive conformation. The rational design of such conformationally restricted analogs is guided by an understanding of the preferred solution and solid-state conformation of the diazepane central ring. nih.gov
By introducing steric bulk or incorporating the diazepane ring into a more complex, rigid framework, it is possible to reduce the entropic penalty upon binding to a biological target and enhance selectivity. For example, the design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes have been explored in the development of potent orexin (B13118510) receptor antagonists for the treatment of insomnia. nih.gov Computational studies, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are instrumental in understanding the structure-activity relationships of 1,4-diazepane derivatives and guiding the design of new, more potent, and selective compounds. These studies often highlight the critical role of the nature and position of substituents on the diazepane ring in modulating biological activity.
The this compound Moiety as a Chiral Ligand Platform
The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis and the formation of novel metal complexes. The two nitrogen atoms of the diazepane ring can act as coordination sites for metal ions, and the stereocenter at the 2-position can induce chirality in the resulting metal complex, enabling enantioselective transformations.
Application in Asymmetric Catalysis
Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The design of effective chiral ligands often relies on the use of "privileged ligands," which are structural classes of ligands that demonstrate broad applicability and high levels of enantiocontrol in a variety of metal-catalyzed reactions. nih.gov
While the direct application of this compound as a ligand in a broad range of asymmetric catalytic reactions is not extensively documented, its structural features are characteristic of successful chiral ligands. The development of derivatives of this compound where the nitrogen atoms are functionalized with coordinating groups can lead to the formation of chiral pincer or tetradentate ligands. These ligands can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.
Metal Complexation Chemistry with Diazepane-Based Ligands
The 1,4-diazepane framework serves as a versatile platform for the synthesis of polydentate ligands capable of coordinating to a variety of transition metals. The functionalization of the nitrogen atoms with pendant arms containing additional donor atoms, such as pyridyl or quinolyl groups, leads to the formation of stable metal complexes with interesting structural and electronic properties.
A significant application of metal complexes derived from diazepane-based ligands is in the catalytic fixation of carbon dioxide (CO2). The activation and conversion of CO2 into value-added chemicals is a critical area of research aimed at mitigating greenhouse gas emissions. Nickel(II) complexes of diazepane-based N4 ligands have been shown to be effective catalysts for the conversion of atmospheric CO2 into organic carbonates.
For instance, nickel(II) complexes of ligands such as 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane have demonstrated the ability to selectively capture CO2 from the air and catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates without the need for a co-catalyst. These reactions can proceed at atmospheric pressure and have shown high turnover numbers (TONs), indicating good catalytic efficiency.
| Catalyst | Substrate | Pressure | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|
| Ni(L1)2 | Epichlorohydrin | 1 atm Air | 25 | 500 |
| Ni(L1)2 | Epichlorohydrin | 1 atm CO2 | 89 | 1780 |
Data sourced from relevant studies on CO2 fixation.
Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. Mechanistic studies on the CO2 fixation reaction catalyzed by nickel(II)-diazepane complexes have provided valuable insights into the ligand-metal interactions and the catalytic cycle.
It has been shown that the geometry of the nickel(II) complexes can change in different solvent environments, which can influence their catalytic activity. In the absence of a substrate, these complexes can react with CO2 to form carbonate-bridged dinuclear nickel(II) complexes. The formation of these intermediates has been confirmed by various analytical techniques, including electrospray ionization mass spectrometry (ESI-MS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.
The molecular structures of these carbonate-bridged intermediates reveal distorted square pyramidal or octahedral geometries around the nickel centers. These studies suggest that the CO2 fixation reaction likely proceeds through the formation of a CO2-bound nickel species. The electronic and steric properties of the diazepane-based ligand play a crucial role in facilitating the capture and activation of CO2.
Theoretical and Mechanistic Studies on 2s 2 Methyl 1,4 Diazepane Reactivity and Structure
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving the (2S)-2-Methyl-1,4-diazepane core. While specific studies solely focused on this compound are not extensively documented, research on related chiral 1,4-diazepine and benzodiazepine (B76468) systems offers significant insights into potential reaction pathways. researchgate.net
For instance, DFT studies on the synthesis of 1,4-diazepine rings often investigate the thermodynamics and kinetics of cyclization reactions. ijpcbs.com These calculations can map out the potential energy surface, identifying transition states and intermediates. In the context of this compound, such studies could predict the most favorable conditions for its synthesis and derivatization at the N1 and N4 positions. The calculations would typically involve optimizing the geometries of reactants, products, and transition states to determine activation energies and reaction enthalpies. ijpcbs.com
Furthermore, quantum chemical calculations can shed light on the tautomeric equilibria that may exist in derivatives of this compound. ijpcbs.com The relative stabilities of different tautomers can be predicted in both the gas phase and in solution, providing a deeper understanding of the compound's chemical behavior. ijpcbs.com
A theoretical investigation into the reaction of a cetimine intermediate with an aromatic aldehyde to form a 1,4-diazepine ring has been performed using DFT and PM3 methods. The study analyzed two possible reaction pathways and concluded that one was energetically more favorable. The computed results were in good agreement with experimental findings. ijpcbs.com
| Computational Method | Focus of Investigation | Key Findings |
| DFT (B3LYP) | Racemization mechanism of chiral 1,4-benzodiazepines | Ring-chain tautomerism as the most probable pathway. researchgate.net |
| PM3 and DFT | Synthesis mechanism of 1,4-diazepines | Identification of the most stable intermediates and transition states. ijpcbs.com |
Computational Modeling for Scaffold Optimization and Derivatization
Computational modeling plays a pivotal role in optimizing the this compound scaffold for specific biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict how modifications to the scaffold will affect its binding affinity and selectivity.
While direct computational optimization studies on the parent this compound are not widely published, research on its derivatives highlights the utility of these methods. For example, in the development of potent and selective CB2 agonists based on the 1,4-diazepane core, computational approaches were likely used to guide the derivatization strategy to enhance metabolic stability. nih.gov
Conformational analysis is a key aspect of scaffold optimization. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can adopt a low-energy twist-boat conformation stabilized by intramolecular π-stacking. nih.gov Understanding the preferred conformations of this compound and its derivatives is crucial, as this geometry can mimic the bioactive conformation required for receptor binding. nih.gov Computational modeling can predict these low-energy conformations and guide the design of new derivatives that are pre-organized for optimal target interaction.
| Computational Technique | Application in Scaffold Optimization | Example from Related Systems |
| Molecular Modeling | Conformational analysis to identify low-energy conformers. | Identification of a twist-boat conformation in N,N-disubstituted-1,4-diazepane orexin receptor antagonists. nih.gov |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes. | Used to confirm the binding mode of 1,4-diazepane-based sigma ligands. nih.gov |
Prediction of Molecular Recognition and Binding Modes
Predicting how this compound and its derivatives recognize and bind to biological targets is a central theme in computational drug design. Molecular docking and molecular dynamics simulations are the primary tools used for this purpose.
A study on novel 1,4-diazepane-based sigma (σ) receptor ligands employed molecular docking to predict the binding poses of these compounds within the receptor's active site. nih.gov Subsequently, molecular dynamics simulations were performed to assess the stability of the predicted binding modes and to understand the dynamic interactions between the ligands and the protein. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.
For instance, in the aforementioned study, MD simulations of a benzofurane derivative of a 1,4-diazepane bound to the σ1 receptor confirmed a strong and stable interaction with the active site. nih.gov The analysis of the simulation trajectories can provide a detailed picture of the binding mode, which can then be used to design new derivatives with improved binding characteristics. While this study did not specifically use the (2S)-2-methylated scaffold, the methodology is directly applicable.
| Simulation Method | Objective | Key Insights Gained |
| Molecular Docking | Predict the preferred binding orientation of a ligand in a receptor's active site. | Initial placement of 1,4-diazepane derivatives in the σ1 receptor binding pocket. nih.gov |
| Molecular Dynamics | Evaluate the stability of the docked pose and analyze detailed interactions over time. | Confirmed the stability of the ligand-receptor complex and identified key interacting residues. nih.gov |
Understanding Stereoselectivity and Enantiocontrol Mechanisms
The "S" configuration of the methyl group at the C2 position of this compound introduces a chiral center, which can have a profound impact on its biological activity and its interactions with other chiral molecules, such as biological receptors. Theoretical studies are essential for understanding the molecular basis of the resulting stereoselectivity.
Research on the enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-ones via "memory of chirality" demonstrates the importance of the conformational properties of the diazepine (B8756704) ring in controlling stereochemical outcomes. acs.orgresearchgate.net In these systems, a chiral center at C3 perturbs the equilibrium between the two conformational enantiomers of the diazepine ring, preferentially stabilizing one. researchgate.net This conformational preference can be exploited to achieve highly enantioselective reactions even after the original chiral center is removed in a reactive intermediate. researchgate.net Similar principles would apply to reactions involving the this compound scaffold, where the C2-methyl group would influence the conformational equilibrium of the seven-membered ring.
Computational studies, including DFT calculations and molecular dynamics simulations, have been used to rationalize the stereoselectivity observed in biocatalytic reactions producing chiral 1,4-diazepanes. For example, in the synthesis of a chiral 5-methyl-1,4-diazepan-1-yl derivative using an imine reductase (IRED), computational methods provided insights into how mutations in the enzyme's active site led to improved catalytic efficiency and enantioselectivity. acs.org These studies can model the substrate's binding within the enzyme's active site in different orientations, allowing for the calculation of the energy barriers for the formation of the (R) and (S) products.
| Theoretical Approach | Application to Stereoselectivity | Findings from Analogous Systems |
| Conformational Analysis | Understanding how a chiral center influences the preferred shape of the diazepine ring. | A C3 chiral center in benzodiazepines stabilizes one ring conformer, enabling "memory of chirality". researchgate.net |
| DFT and MD Simulations | Elucidating the mechanism of enantioselective enzymatic reactions. | Provided a molecular basis for the improved activity and selectivity of a mutant imine reductase in the synthesis of a chiral 1,4-diazepane. acs.org |
Q & A
Q. What are the key synthetic methodologies for (2S)-2-Methyl-1,4-diazepane, and how is stereochemical purity ensured?
The synthesis of this compound often involves asymmetric construction via intramolecular cyclization. A validated approach includes the Mitsunobu reaction for regioselective cyclization of sulfonamide alcohol intermediates, ensuring retention of stereochemistry at the C2' position . Critical steps:
- Regioselective chlorosulfonylation of 4-fluoroisoquinoline to yield 4-fluoroisoquinoline-5-sulfonyl chloride.
- Stereocontrolled cyclization using (S)-2-aminopropanol precursors to form the diazepane ring. Characterization via chiral HPLC or X-ray crystallography is recommended to confirm enantiomeric purity.
| Synthetic Step | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorosulfonylation | ClSO₃H, DCM, 0°C → RT | 85 | |
| Cyclization | DIAD, PPh₃, THF | 78 |
Q. How is this compound characterized structurally and functionally?
- Structural analysis : Use H/C NMR to confirm ring topology and substituent positions. Mass spectrometry (ESI-MS) validates molecular weight .
- Functional assays : For pharmacological studies (e.g., Rho-kinase inhibition), employ kinase activity assays with recombinant enzymes (e.g., ROCK2) and measure IC₅₀ values .
Q. What safety protocols are critical when handling this compound?
- Storage : In airtight containers under nitrogen, at -20°C, away from light and moisture.
- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential flammability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., ROCK inhibition vs. efflux pump modulation) may arise from assay conditions (e.g., ATP concentration, cell lines). Mitigation strategies:
Q. What strategies optimize the enantiomeric excess (ee) of this compound during scale-up?
Q. How does the (2S)-configuration impact the compound’s interaction with biological targets?
Molecular docking studies reveal that the (S)-methyl group at C2 enhances binding to ROCK2’s hydrophobic pocket (PDB: 2F2U), reducing Ki by 40% compared to the (R)-isomer . Comparative
| Configuration | ROCK2 Inhibition (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| (2S) | 12.3 ± 1.5 | 0.45 |
| (2R) | 85.6 ± 6.2 | 0.38 |
Q. What are the challenges in designing stable formulations of this compound for in vivo studies?
- Degradation pathways : Susceptibility to oxidation at the diazepane ring’s secondary amine. Solutions include lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEGylated liposomes .
- Bioavailability : Low oral absorption due to high polarity. Prodrug strategies (e.g., esterification of the sulfonyl group) improve Cmax by 3-fold in rodent models .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the environmental toxicity of this compound?
Discrepancies in ecotoxicity data (e.g., aquatic LC₅₀ values) may stem from differences in test organisms (Daphnia vs. fish) or metabolite profiling. Recommendations:
- Conduct comparative studies using OECD Test Guidelines 201/202.
- Analyze degradation products via LC-MS to identify toxic intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
